molecular formula C4H5ClN4O2 B12917696 N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide CAS No. 101140-12-9

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide

Cat. No.: B12917696
CAS No.: 101140-12-9
M. Wt: 176.56 g/mol
InChI Key: WIKLXLLRMHNFIV-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring and a chloroacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide has several applications in scientific research:

    Medicinal chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical biology: It is employed in the study of enzyme inhibitors and as a probe for biological pathways.

    Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The oxadiazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is unique due to the presence of both an oxadiazole ring and a chloroacetamide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the chloroacetamide group provides a reactive site for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

CAS No.

101140-12-9

Molecular Formula

C4H5ClN4O2

Molecular Weight

176.56 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide

InChI

InChI=1S/C4H5ClN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10)

InChI Key

WIKLXLLRMHNFIV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NON=C1N)Cl

Origin of Product

United States

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